molecular formula C7H10N2O2S B095669 2-amino-N-methylbenzenesulfonamide CAS No. 16288-77-0

2-amino-N-methylbenzenesulfonamide

Cat. No.: B095669
CAS No.: 16288-77-0
M. Wt: 186.23 g/mol
InChI Key: SSEZSHJJNNLTQI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Amino-N-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their antimicrobial activities . They have been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound are likely to be bacterial cells, particularly these species.

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and reproduction.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively inhibits the growth and reproduction of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPC 961 involves several steps:

    Condensation: The process begins with the condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with trimethylsilyl isocyanate in the presence of dimethylaminopyridine. This reaction forms a quinazoline derivative.

    Desilylation: The quinazoline derivative is then desilylated using tetrabutylammonium fluoride.

    Dehydration: The tertiary alcohol in the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene, forming an imine.

    Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate, yielding a racemic adduct.

    Isolation: The desired enantiomer is isolated using chiral high-performance liquid chromatography.

Industrial Production Methods

In industrial settings, the production of DPC 961 involves crystallization from toluene/heptane, followed by recrystallization from methanol. The compound exists in multiple solvated forms, with the anhydrous form being the most stable .

Chemical Reactions Analysis

Types of Reactions

DPC 961 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DPC 961 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DPC 961 is unique due to its high permeability and low aqueous solubility, which affect its bioavailability and dissolution behavior. Its ability to exist in multiple solvated forms also distinguishes it from other similar compounds .

Properties

IUPAC Name

2-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZSHJJNNLTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360623
Record name 2-amino-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16288-77-0
Record name 2-amino-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL) was added palladium on carbon (10%, 2 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 hours. The catalyst was filtrated and the filtrate was evaporated to afford the product 2-amino-N-methylbenzenesulfonamide (22 g, yield 98%). 1H NMR (400 MHz, CDCl3) δ ppm 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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